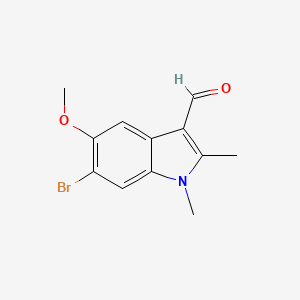

6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

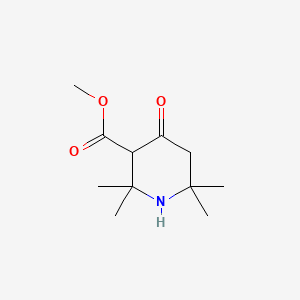

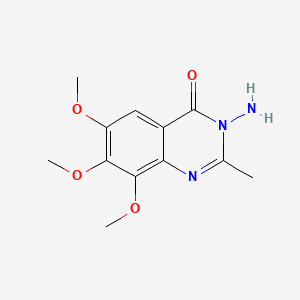

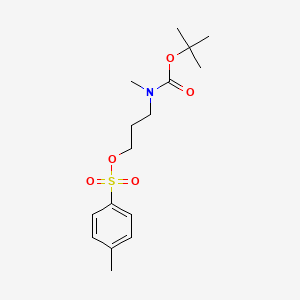

6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde is a chemical compound with the molecular formula C12H12BrNO2 . It has a molecular weight of 282.13 g/mol . The IUPAC name for this compound is 6-bromo-5-methoxy-1,2-dimethylindole-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a methoxy group, and two methyl groups attached to an indole ring, which also carries a carbaldehyde group . The InChI code for this compound is 1S/C12H12BrNO2/c1-7-9 (6-15)8-4-12 (16-3)10 (13)5-11 (8)14 (7)2/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 31.2 Ų and a complexity of 274 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of this compound are both 281.00514 g/mol .Aplicaciones Científicas De Investigación

Molecular Structure and Interaction Analysis

Molecular structures like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, similar to the compound , have been studied for their molecular interaction dynamics. These molecules, paired by aminocarbonyl hydrogen bonds, form ribbons linked by additional hydrogen bonds, revealing intricate molecular networking (Ali, Halim, & Ng, 2005).

Crystallography and Structural Analysis

The structure and intermolecular interactions of compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole have been characterized, offering insights into crystallography and atomic interactions. This research uncovers the details of molecular surfaces and atom-to-atom interactions, enriching our understanding of such complex structures (Barakat et al., 2017).

Chemical Synthesis and Applications

Research has demonstrated the versatility of similar indole carbaldehydes as building blocks for synthesizing diverse indole derivatives. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde has been used to synthesize various trisubstituted indole derivatives, showcasing its role as a versatile electrophile (Yamada et al., 2009). Additionally, other similar compounds have been utilized in synthesizing indoloquinones and dihydroindolones, further highlighting the synthetic utility of such indole derivatives (Kametani et al., 1976; Alamgir et al., 2008).

Potential Therapeutic Applications

Research on indole derivatives reveals potential therapeutic applications. For instance, studies have explored the antibacterial activities of indole-3-carbaldehyde semicarbazone derivatives, providing insights into their potential medicinal uses (Carrasco et al., 2020). Additionally, brominated tryptophan alkaloids from marine sponges have been investigated, revealing bioactive compounds with potential pharmacological significance (Peters et al., 2002).

Mecanismo De Acción

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and play a significant role in cell biology .

Mode of Action

Generally, indole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways, resulting in downstream effects that can impact cell biology .

Result of Action

Indole derivatives are known for their biologically active properties and have been studied for their potential in treating various disorders .

Propiedades

IUPAC Name |

6-bromo-5-methoxy-1,2-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7-9(6-15)8-4-12(16-3)10(13)5-11(8)14(7)2/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMHKTBAZOISCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654294 |

Source

|

| Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111083-32-0 |

Source

|

| Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)